5-Chloro-1-(2-methoxy-ethyl)-1H-indole-2-carboxylic acid structure elucidation
5-Chloro-1-(2-methoxy-ethyl)-1H-indole-2-carboxylic acid structure elucidation
An In-Depth Technical Guide to the Structure Elucidation of 5-Chloro-1-(2-methoxy-ethyl)-1H-indole-2-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Abstract: The unambiguous determination of a molecule's structure is the bedrock of chemical research and pharmaceutical development.[1] This guide provides a comprehensive, methodology-driven approach to the structural elucidation of 5-Chloro-1-(2-methoxy-ethyl)-1H-indole-2-carboxylic acid, a substituted indole derivative of interest. We will move beyond a simple recitation of data to a logical, self-validating workflow that integrates high-resolution mass spectrometry (HRMS), infrared (IR) spectroscopy, and a suite of one- and two-dimensional nuclear magnetic resonance (NMR) experiments. The causality behind each analytical choice is explained, providing a robust framework for the characterization of complex small molecules.
Before delving into the complex connectivity puzzle, the elemental composition and the primary functional groups present must be established. This foundational data provides the necessary constraints for all subsequent spectroscopic interpretation.
High-Resolution Mass Spectrometry (HRMS)
Expertise & Causality: HRMS is the definitive technique for determining the elemental formula of an unknown compound. Its high mass accuracy allows for the calculation of a molecular formula that is unique from other possibilities within a given mass range. For halogenated compounds, mass spectrometry offers an additional layer of confirmation through isotopic patterns.
The mass spectrum of a compound containing one chlorine atom will exhibit a characteristic M+2 peak with an intensity approximately one-third of the molecular ion (M) peak, owing to the natural abundance of the ³⁵Cl (75.8%) and ³⁷Cl (24.2%) isotopes.[2]
Expected Data for C₁₂H₁₂ClNO₃:
-
Molecular Weight: 253.0455 (for ¹²C₁₂, ¹H₁₂, ³⁵Cl, ¹⁴N, ¹⁶O₃)
-
Isotopic Signature: A prominent M+ peak at m/z 253.0455 and an M+2 peak at m/z 255.0426 with an intensity ratio of roughly 3:1.[3][4]
This initial HRMS experiment validates the molecular formula, C₁₂H₁₂ClNO₃, confirming the presence of a single chlorine atom and providing the atomic inventory for the subsequent structural assembly.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Expertise & Causality: FT-IR spectroscopy is a rapid and powerful tool for identifying the functional groups within a molecule by probing their characteristic vibrational frequencies. For this target molecule, FT-IR provides immediate evidence for the carboxylic acid and other key structural motifs.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Ensure the ATR crystal (typically diamond or germanium) is clean by wiping with isopropyl alcohol and performing a background scan.
-
Place a small amount of the solid sample onto the crystal.
-
Apply pressure using the anvil to ensure good contact.
-
Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.
-
Process the data to identify key absorption bands.
Data Interpretation: The IR spectrum provides a qualitative fingerprint of the molecule's functional groups.
| Wavenumber (cm⁻¹) | Intensity / Shape | Assignment | Mechanistic Significance |
| 3300–2500 | Very Broad | O–H Stretch | Characteristic of a hydrogen-bonded carboxylic acid dimer.[5][6][7] |
| ~1695 | Strong, Sharp | C=O Stretch | Confirms the presence of a carboxylic acid carbonyl group.[7] |
| ~1590 | Medium | C=C Stretch | Aromatic ring vibrations from the indole core. |
| ~1245 | Strong | C-O-C Asymmetric Stretch | Indicates the ether linkage in the methoxyethyl group.[8] |
| ~750 | Medium-Strong | C-Cl Stretch | Suggests the presence of a chloro-aromatic system.[9] |
The combined HRMS and FT-IR data strongly support the presence of a chloro-substituted, aromatic carboxylic acid containing an ether linkage, perfectly aligning with the proposed structure.
The Core Framework: Elucidation by Nuclear Magnetic Resonance (NMR)
NMR spectroscopy is the cornerstone of structure elucidation, providing detailed information about the chemical environment, count, and connectivity of ¹H and ¹³C atoms.[1][10] Our approach is systematic, building from simple 1D experiments to more complex 2D correlations that map the entire molecular skeleton.
Diagram: Overall Analytical Workflow
Caption: A systematic workflow for structure elucidation.
¹H NMR Spectroscopy: Proton Inventory and Environment
Expertise & Causality: ¹H NMR provides the first detailed look at the molecule's electronic structure. The chemical shift (δ) of each proton reveals its local environment, integration gives the relative number of protons, and multiplicity (splitting pattern) indicates the number of neighboring protons.[11][12]
Experimental Protocol: ¹H NMR Acquisition
-
Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, which is ideal for observing exchangeable protons like -COOH).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire the spectrum on a 400 MHz (or higher) spectrometer.
-
Standard acquisition parameters include a 30° pulse, a 1-2 second relaxation delay, and 16 scans.
-
Process the data with Fourier transformation, phasing, baseline correction, and referencing to the residual solvent peak or TMS.
Predicted ¹H NMR Data (in DMSO-d₆)
| Signal Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| H-a | ~12.9 | Broad Singlet | 1H | -COOH | Carboxylic acid protons are highly deshielded and often broad due to exchange.[13] |
| H-4 | ~7.7 | Doublet | 1H | Ar-H | Deshielded by the anisotropic effect of the indole ring and adjacent to the electron-withdrawing Cl. |
| H-6 | ~7.4 | Doublet of Doublets | 1H | Ar-H | Coupled to both H-4 (meta) and H-7 (ortho). |
| H-7 | ~7.3 | Doublet | 1H | Ar-H | Coupled to H-6 (ortho). |
| H-3 | ~7.1 | Singlet | 1H | Indole C3-H | No adjacent protons result in a singlet. |
| H-c | ~4.5 | Triplet | 2H | N-CH₂ -CH₂OCH₃ | Coupled to the adjacent O-CH₂ group (H-d). |
| H-d | ~3.7 | Triplet | 2H | N-CH₂-CH₂ OCH₃ | Coupled to the adjacent N-CH₂ group (H-c). |
| H-e | ~3.3 | Singlet | 3H | -OCH₃ | Methoxy protons are singlets with no adjacent protons. |
¹³C NMR and DEPT Spectroscopy: The Carbon Skeleton
Expertise & Causality: ¹³C NMR identifies all unique carbon atoms in the molecule.[14] While standard ¹³C spectra show all carbons as singlets (due to broadband proton decoupling), Distortionless Enhancement by Polarization Transfer (DEPT) experiments are crucial for determining the multiplicity of each carbon (C, CH, CH₂, or CH₃). This is a self-validating step: the carbon and proton counts must match the molecular formula.
Experimental Protocol: ¹³C and DEPT Acquisition
-
Use the same sample prepared for ¹H NMR.
-
Acquire a standard broadband-decoupled ¹³C spectrum. This requires more scans than ¹H NMR due to the low natural abundance of ¹³C.
-
Acquire DEPT-135 and DEPT-90 spectra. In a DEPT-135 spectrum, CH/CH₃ signals are positive, and CH₂ signals are negative. In a DEPT-90 spectrum, only CH signals appear.
Predicted ¹³C NMR and DEPT Data (in DMSO-d₆)
| Signal Label | Chemical Shift (δ, ppm) | DEPT-135 | DEPT-90 | Assignment | Rationale |
| C-b | ~167 | Absent | Absent | C =O | Carboxylic acid carbonyls are highly deshielded. |
| C-2 | ~137 | Absent | Absent | Indole C -2 | Quaternary carbon attached to N and bearing the COOH group. |
| C-7a | ~135 | Absent | Absent | Indole C -7a | Bridgehead carbon of the indole ring. |
| C-5 | ~129 | Absent | Absent | C -Cl | Carbon directly attached to the electronegative chlorine atom. |
| C-3a | ~125 | Absent | Absent | Indole C -3a | Bridgehead carbon of the indole ring. |
| C-4 | ~122 | Positive | Positive | C -4 | Aromatic CH. |
| C-6 | ~120 | Positive | Positive | C -6 | Aromatic CH. |
| C-7 | ~112 | Positive | Positive | C -7 | Aromatic CH. |
| C-3 | ~105 | Positive | Positive | C -3 | Indole CH, typically shielded. |
| C-d | ~69 | Negative | Absent | N-CH₂-CH₂ O | Aliphatic CH₂ attached to oxygen. |
| C-e | ~58 | Positive | Absent | -OCH₃ | Methoxy carbon. |
| C-c | ~52 | Negative | Absent | N-CH₂ -CH₂O | Aliphatic CH₂ attached to nitrogen. |
2D NMR: Assembling the Molecular Puzzle
Expertise & Causality: 2D NMR experiments correlate signals from 1D spectra to reveal through-bond connectivity, allowing for the unambiguous assembly of molecular fragments into the final structure.[15]
COSY identifies protons that are spin-coupled, typically those separated by two or three bonds (vicinal or geminal).[16] It is the primary tool for mapping out contiguous proton spin systems.
Key Predicted COSY Correlations:
-
A strong cross-peak between the triplet at ~4.5 ppm (H-c ) and the triplet at ~3.7 ppm (H-d ), confirming the -CH₂-CH₂- fragment of the methoxyethyl group.
-
Correlations between the aromatic protons H-6 and H-7 (ortho-coupling) and a weaker correlation between H-4 and H-6 (meta-coupling), defining the arrangement of protons on the chlorinated benzene ring.
Diagram: Key COSY Correlations
Caption: Proton spin systems confirmed by COSY.
HSQC creates a direct, one-bond correlation between each proton and the carbon to which it is attached.[16] This experiment is the definitive link between the ¹H and ¹³C assignments.
Protocol & Interpretation:
-
Run a standard gradient-selected HSQC experiment.
-
The resulting 2D map will show a cross-peak for every CH, CH₂, and CH₃ group.
-
For example, the proton signal H-c (~4.5 ppm) will show a correlation to the carbon signal C-c (~52 ppm), confirming their direct bond. This is repeated for every protonated carbon, providing a fully validated set of assignments from the 1D spectra.
HMBC is arguably the most powerful structure elucidation experiment, revealing correlations between protons and carbons over two and three bonds.[16][17] It is essential for piecing together fragments, especially around quaternary (non-protonated) carbons.
Key Predicted HMBC Correlations for Final Structure Validation:
-
Connecting the Sidechain: The N-CH₂ protons (H-c ) should show correlations to the indole ring carbons C-2 and C-7a , definitively proving the attachment point of the methoxyethyl group to the indole nitrogen.
-
Confirming the Carboxylic Acid Position: The indole H-3 proton should show a 2-bond correlation to the quaternary carbon C-2 and a 3-bond correlation to the carbonyl carbon C-b (~167 ppm). This is unequivocal evidence for the C-2 substitution of the carboxylic acid.
-
Mapping the Indole Core: The aromatic protons provide numerous correlations that lock the structure. For instance, H-4 will correlate to C-5 (the carbon with the chlorine), C-3a , and C-7a . The proton H-7 will correlate to C-5 and C-3a . These correlations validate the 5-chloro substitution pattern.
-
Validating the Methoxy Group: The methoxy protons (H-e ) will show a strong 2-bond correlation to the adjacent methylene carbon C-d .
Diagram: Key HMBC Connectivity
Caption: HMBC correlations establishing the molecular skeleton.
Conclusion: A Self-Validating Structural Assignment
The structure of 5-Chloro-1-(2-methoxy-ethyl)-1H-indole-2-carboxylic acid is unequivocally confirmed through the logical integration of multiple spectroscopic techniques.
-
HRMS established the correct molecular formula, C₁₂H₁₂ClNO₃, and the presence of one chlorine atom.
-
FT-IR identified the key functional groups: a carboxylic acid, an aromatic system, an ether, and a C-Cl bond.
-
¹H and ¹³C/DEPT NMR provided a complete inventory of all proton and carbon environments, which was consistent with the molecular formula.
-
COSY NMR mapped the proton-proton connectivities within the methoxyethyl sidechain and the aromatic ring.
-
HSQC NMR directly linked each proton to its attached carbon, validating the initial 1D assignments.
-
HMBC NMR served as the final arbiter, connecting all molecular fragments through long-range correlations and definitively placing the substituents at their respective positions (methoxyethyl at N-1, carboxylic acid at C-2, and chlorine at C-5).
This multi-faceted approach ensures a trustworthy and authoritative structural assignment, a critical requirement for any further research or development involving this compound.[18]
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